Product packaging for L-Hamamelose(Cat. No.:CAS No. 4096-61-1)

L-Hamamelose

Cat. No.: B608561
CAS No.: 4096-61-1
M. Wt: 180.15
InChI Key: ZGVNGXVNRCEBDS-ZLUOBGJFSA-N
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Description

Contextualizing Branched-Chain Sugars in Biological Systems

Carbohydrates are fundamental biological molecules classified into monosaccharides, disaccharides, and polysaccharides. lumenlearning.comopentextbc.ca Monosaccharides, or simple sugars, are the basic units, typically with three to seven carbon atoms. khanacademy.org Their long chains, known as polysaccharides, can be either branched or unbranched. lumenlearning.comlibretexts.org Common examples of polysaccharides include starch, composed of amylose (B160209) and the highly branched amylopectin, and glycogen, the primary energy storage molecule in animals, which is also highly branched. lumenlearning.comlibretexts.org

Branched-chain sugars, a specific category of carbohydrates, are crucial components of many biologically important natural glycans. rsc.org The structural complexity of these rare sugars makes their isolation from natural sources and their chemical synthesis a significant challenge. rsc.orgresearchgate.net

Overview of L-Hamamelose as a Unique Monosaccharide

This compound, with the chemical name 2-C-(hydroxymethyl)-L-ribose, is a naturally occurring branched-chain sugar. ontosight.ai It is a derivative of the pentose (B10789219) sugar L-ribose, distinguished by an additional hydroxymethyl group at the second carbon atom. ontosight.ai This unique structural feature imparts distinct chemical and biological properties. ontosight.ai The D-isomer, D-hamamelose, is an aldopentose, specifically D-ribose with a hydroxymethyl group at the 2-position. ebi.ac.uk

Scope and Significance of this compound Research

Research into this compound is significant for several reasons. Its unique structure makes it a point of interest in glycoscience and carbohydrate chemistry. ontosight.ai It serves as a valuable chiral building block for the synthesis of a wide array of enantiomerically pure compounds. nih.gov Furthermore, this compound and its derivatives have been investigated for their biological activities and potential applications. ontosight.ai For instance, hamamelitannin (B191367) (2′,5-di-O-galloyl-D-hamamelose), a derivative of the D-isomer, is a major component in witch hazel extracts and has been studied for its various biological effects. mdpi.comnih.govmdpi.com The study of this compound's biosynthesis and metabolism in plants also sheds light on fundamental biochemical pathways. core.ac.ukrothamsted.ac.uk

Table 1: Physicochemical Properties of Hamamelose

Property Value Source
Molecular Formula C6H12O6 ontosight.aidrugfuture.com
Molecular Weight 180.16 g/mol ontosight.aidrugfuture.com
Appearance Crystals drugfuture.com
Solubility Soluble in water ontosight.ai
Melting Point (L-Form) 110-111°C (from ethanol (B145695) + ethyl acetate) drugfuture.com
Melting Point (D-Form) 111°C (from absolute ethanol) drugfuture.com
Optical Rotation [α]D (L-Form) +1.3° (3 min) → +7.3° (equilib after 17 min) drugfuture.com
Optical Rotation [α]D (D-Form) -7.4° (equilib in water) drugfuture.com

Table 2: Chemical Identifiers for Hamamelose

Identifier Value Source
CAS Name 2-C-(Hydroxymethyl)-D-ribose drugfuture.com
CAS Registry Number 4573-78-8 drugfuture.com
Synonyms hamamelose l-form [mi], l-ribose, 2-c-(hydroxymethyl)- ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B608561 L-Hamamelose CAS No. 4096-61-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4096-61-1

Molecular Formula

C6H12O6

Molecular Weight

180.15

IUPAC Name

(2S,3S,4S)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal

InChI

InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m0/s1

InChI Key

ZGVNGXVNRCEBDS-ZLUOBGJFSA-N

SMILES

C(C(C(C(CO)(C=O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-Hamamelose;  Hamamelose L-form [MI];  L-Ribose, 2-C-(hydroxymethyl)-; 

Origin of Product

United States

Historical Trajectories in L Hamamelose Discovery and Characterization

Pioneering Investigations into L-Hamamelose Occurrence and Isolation

The story of this compound begins with the North American witch hazel plant, Hamamelis virginiana L. Extracts from the bark and leaves of this plant have a long history of use in traditional medicine. science.govmdpi.com It was from this botanical source that the parent compound, hamamelitannin (B191367), was first isolated. Hamamelitannin is a tannin in which the sugar core is D-hamamelose esterified with two molecules of gallic acid. mdpi.commdpi.com

Initial investigations focused on characterizing the components of witch hazel bark. Through chemical hydrolysis of the complex tannins present in the extracts, researchers were able to isolate the novel branched-chain sugar. science.govresearchgate.net Its identity was formally established through chromatographic comparison with hamamelose isolated directly from the bark of Hamamelis virginiana. science.gov These early isolation procedures typically involved extraction with hydroalcoholic solutions, followed by fractionation and purification steps to separate the sugar from the more abundant tannins and proanthocyanidins. science.govresearchgate.net While initially found in Hamamelis, hamamelose is now considered to be ubiquitous among higher plants, though its concentration and function can vary significantly. pnas.org

Seminal Contributions to the Early Understanding of this compound Structure

The elucidation of the molecular structure of this compound was a significant challenge for early organic chemists. Unlike common hexoses, it possesses a branched carbon skeleton. The definitive determination of this structure marked a key milestone, relying on a combination of chemical degradation, synthesis, and eventually, advanced spectroscopic techniques.

The foundational work established that hamamelose was a 2-C-(hydroxymethyl)-ribose. This unique structure, with a hydroxymethyl group branching off the second carbon of a ribose backbone, was unlike any of the well-known aldoses or ketoses. The transition from classical chemical methods to modern spectroscopy was pivotal in confirming this structure. nih.gov The development of Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provided the unambiguous evidence required to assign the connectivity and stereochemistry of the molecule. Later, techniques such as X-ray crystallography provided definitive analysis of its three-dimensional structure in the solid state.

The historical progression of research confirmed the existence of various forms of the molecule, including different galloylated derivatives found in nature. researchgate.net These structural studies laid the essential groundwork for later investigations into the molecule's biosynthesis and metabolic functions.

MilestoneKey Finding/ContributionApproximate Era
Initial Isolation Isolation of hamamelose from the bark of Hamamelis virginiana following hydrolysis of hamamelitannin. science.govresearchgate.netLate 19th / Early 20th Century
Structural Proposal Proposal of the branched-chain structure (2-C-hydroxymethyl-ribose) based on chemical degradation and derivatization studies.Mid 20th Century
Spectroscopic Confirmation Unambiguous confirmation of the molecular structure and stereochemistry using advanced techniques like NMR spectroscopy. pnas.orgLate 20th Century
Synthetic Verification Total chemical synthesis of hamamelose, confirming the proposed structure and providing material for further biological studies. pnas.orgLate 20th Century

Evolution of Research Perspectives on this compound Metabolism

Research perspectives on the metabolic role of this compound have evolved dramatically from its initial status as a botanical curiosity to its current recognition as a key intermediate in the regulation of photosynthesis.

For many years after its discovery, the biological function of this branched-chain sugar remained largely unknown. It was considered a component of secondary metabolites like hamamelitannin, without a clear, primary metabolic role. researchgate.netnih.gov This view began to change with the discovery of its connection to the regulation of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the central enzyme in photosynthetic carbon fixation. rothamsted.ac.ukresearchgate.net

A major breakthrough was the discovery that hamamelose is a precursor to 2-carboxy-D-arabinitol 1-phosphate (CA1P), a potent nocturnal inhibitor of Rubisco. pnas.orgnih.gov This inhibitor binds to the active site of Rubisco, effectively shutting down carbon fixation in the dark and during periods of low light, which is a crucial part of diurnal regulation in many plants. pnas.orgnih.gov

Subsequent research, including radiotracer studies using ¹⁴CO₂, elucidated the biosynthetic pathway in detail. pnas.org It was demonstrated that hamamelose is synthesized from fructose (B13574) 1,6-bisphosphate (FBP), an intermediate of the Calvin-Benson cycle. pnas.org The established pathway shows a sequential conversion of FBP to hamamelose bisphosphate, then to hamamelose monophosphate, and finally to free hamamelose. The hamamelose is then oxidized to form 2-carboxy-D-arabinitol (CA), which is subsequently phosphorylated to yield the active inhibitor, CA1P. pnas.orgrothamsted.ac.uk This placed hamamelose directly within a key regulatory pathway of primary metabolism.

Proposed Biosynthetic Pathway of CA1P from Fructose 1,6-Bisphosphate
1. Fructose 1,6-bisphosphate (FBP)
2. → Hamamelose bisphosphate (HBP)
3. → Hamamelose monophosphate (HMP)
4. → Hamamelose
5. → 2-carboxy-D-arabinitol (CA)
6. → 2-carboxy-D-arabinitol 1-phosphate (CA1P)
This pathway demonstrates the central role of hamamelose as an intermediate in the synthesis of a key Rubisco inhibitor in plants. pnas.org

This discovery reshaped the understanding of this compound, transforming it from a simple structural component of tannins into an actively metabolized compound integral to the control of photosynthetic carbon assimilation. rothamsted.ac.uk

Biosynthetic Pathways of L Hamamelose

Primary Precursors and Entry Points into L-Hamamelose Biosynthesis

The synthesis of this compound draws from central metabolic pools, with several sugar phosphates identified as key entry points into its dedicated biosynthetic pathway.

Substantial evidence identifies Fructose (B13574) 1,6-bisphosphate (FBP), an intermediate of the Calvin-Benson-Bassham cycle, as a primary precursor for this compound biosynthesis. oup.comportlandpress.com The direct conversion of FBP into Hamamelose bisphosphate (HBP) is thought to occur without the involvement of free 3-carbon intermediates. pnas.org

Several lines of research support this precursor-product relationship:

Transgenic Plant Studies : Transgenic plants with reduced levels of chloroplastic fructose 1,6-bisphosphate phosphatase exhibit increased amounts of FBP. pnas.orgresearchgate.net This increase is accompanied by a significant accumulation of hamamelose and its derivatives, strongly endorsing the proposed biosynthetic link. pnas.orgresearchgate.netresearchgate.net

Radiotracer Experiments : Studies using ¹⁴CO₂ in French bean leaves have shown that ¹⁴C is sequentially incorporated into FBP, then into hamamelose bisphosphate (HBP), hamamelose monophosphate (HMP), and finally hamamelose. pnas.orgresearchgate.net

Chloroplast Experiments : The conversion of FBP into HBP has been successfully demonstrated in vitro using isolated spinach chloroplasts, confirming the subcellular location of this conversion. pnas.org

Ribulose 5-phosphate, an end-product of the pentose (B10789219) phosphate (B84403) pathway and an intermediate in the Calvin cycle, serves as a precursor for the laboratory synthesis of this compound for research purposes. oup.comwikipedia.org For experimental studies, ¹⁴C-labeled hamamelose has been synthesized by reacting ribulose 5-phosphate with potassium [¹⁴C]cyanide, followed by catalytic hydrogenation and dephosphorylation. oup.comscience.gov While it is a key metabolite in plant cells, the primary natural biosynthetic pathway to this compound is more directly traced from Fructose 1,6-bisphosphate. pnas.orgwikipedia.org

D-fructose acts as an upstream entry point for this compound synthesis. pnas.org In cellular metabolism, D-fructose is readily converted to Fructose 1,6-bisphosphate, the core intermediate that enters the hamamelose pathway. wikipedia.orgmdpi.com For experimental purposes, labeled hamamelose has been synthesized from D-[U-¹⁴C]fructose. pnas.org Its role is therefore primarily to supply the carbon backbone for the direct precursor, FBP. pnas.orgwikipedia.org

Table 1: Primary Precursors in this compound Biosynthesis

Precursor Role in Biosynthesis Key Research Findings
Fructose 1,6-Bisphosphate (FBP) Core and direct precursor in the natural biosynthetic pathway. oup.compnas.org Accumulated in transgenic plants with low FBPase, leading to higher hamamelose levels. pnas.orgresearchgate.net Sequential labeling with ¹⁴C from ¹⁴CO₂ confirms the pathway FBP → HBP → HMP → Hamamelose. pnas.org
Ribulose 5-Phosphate A starting material for the chemical synthesis of labeled hamamelose for experimental use. oup.comscience.gov Used to synthesize [1-¹⁴C]Hamamelose to trace its conversion to other compounds in leaf disc experiments. oup.comscience.gov

| D-Fructose | An initial substrate that is converted into the direct precursor, FBP. pnas.orgwikipedia.org | Labeled D-fructose has been used as a starting material to synthesize hamamelose for research. pnas.org |

Ribulose 5-Phosphate as a Synthetic Precursor for this compound

Sequential Enzymatic Transformations Leading to this compound

Once Fructose 1,6-bisphosphate is committed to the pathway, it undergoes a series of enzymatic transformations, primarily dephosphorylations, to yield this compound.

The initial committed step in the pathway is the conversion of Fructose 1,6-bisphosphate into Hamamelose bisphosphate (HBP). pnas.org This reaction is a rearrangement and is supported by radiolabeling studies. oup.com In pulse-chase experiments with ¹⁴CO₂, HBP is one of the first intermediates to become maximally labeled, indicating its close proximity to the Calvin cycle and its position as the first product from FBP. pnas.org

Following its formation, Hamamelose bisphosphate is dephosphorylated to yield Hamamelose monophosphate (HMP). pnas.orgresearchgate.net Kinetic data from ¹⁴C labeling experiments demonstrate this sequential relationship, as the peak incorporation of the radiolabel into HMP occurs after the peak in HBP. pnas.org This evidence clearly defines the flow of carbon from HBP to HMP as the next step in the biosynthetic sequence. pnas.org

Table 2: Kinetic Profile of ¹⁴C Incorporation in Biosynthetic Intermediates This table summarizes findings from a pulse-chase experiment in French bean leaves, showing the time to maximal labeling for each intermediate after a 5-minute pulse of ¹⁴CO₂.

IntermediateTime of Maximal ¹⁴C Labeling (post-pulse)Implied Position in Pathway
Fructose 1,6-Bisphosphate (FBP) 0 minutesPrecursor
Hamamelose Bisphosphate (HBP) 0 minutesFirst Intermediate
Hamamelose Monophosphate (HMP) ~5-10 minutesSecond Intermediate
This compound 25 minutesProduct of HMP dephosphorylation
Data derived from radiotracer studies by Andralojc et al., 2002. pnas.org

Table 3: Compound Names

Compound Name Abbreviation
2-carboxy-D-arabinitol CA
2-carboxy-D-arabinitol 1-phosphate CA1P
D-Fructose -
Fructose 1,6-bisphosphate FBP
Fructose 6-phosphate F6P
Hamamelose bisphosphate HBP
Hamamelose monophosphate HMP
This compound -
Potassium cyanide -
Ribulose 1,5-bisphosphate RuBP

Phosphatase Activities in this compound Formation

The formation of this compound involves a critical dephosphorylation step. The proposed biosynthetic pathway suggests that this compound is derived from the Calvin-Benson-Bassham cycle intermediate, fructose-1,6-bisphosphate (FBP). oup.compnas.org Through a series of enzymatic reactions, FBP is converted into hamamelose-2,5-bisphosphate (HBP). oup.compnas.org This is followed by the sequential removal of phosphate groups.

Radiotracer studies using ¹⁴CO₂ in French bean leaves have provided evidence for this pathway. pnas.org The flow of the ¹⁴C label was observed from fructose-1,6-bisphosphate to hamamelose bisphosphate, then to hamamelose monophosphate (HMP), and finally to free hamamelose. pnas.org The dephosphorylation of HBP to HMP and subsequently to hamamelose is catalyzed by phosphatases. pnas.org While specific phosphatases that act on hamamelose phosphates have not been definitively isolated and characterized in all plant species, the existence of such enzymatic activity is strongly supported by metabolic flux studies. pnas.orgoup.com

The broader context of sugar phosphate metabolism in plants involves a variety of phosphatases that regulate the levels of phosphorylated intermediates. oup.com For instance, a well-characterized phosphatase, 2-carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase (CA1Pase), is responsible for dephosphorylating CA1P, a potent inhibitor of RuBisCO. portlandpress.com CA1P itself is synthesized from hamamelose, further linking hamamelose metabolism to central carbon fixation pathways. pnas.orgportlandpress.com The dephosphorylation of HBP is a necessary step to produce hamamelose, which can then be converted to 2-carboxyarabinitol (CA) and subsequently phosphorylated to form CA1P. pnas.orgresearchgate.net This seemingly complex route may be essential to prevent the formation of other RuBisCO inhibitors. pnas.orgresearchgate.net Although CA1Pase has been studied extensively, its activity on hamamelose phosphates is not its primary characterized function. oup.comportlandpress.com However, it is known that some phosphatases can act on multiple branched-chain sugar phosphates, which are otherwise uncommon in plant metabolism. oup.com

Genetic and Proteomic Underpinnings of this compound Biosynthesis

Identification and Characterization of Enzymes Catalyzing this compound Formation

The biosynthesis of this compound from fructose-1,6-bisphosphate (FBP) is a multi-step enzymatic process. While not all enzymes have been fully characterized in all organisms, key enzymatic activities have been identified through genetic and biochemical studies.

The initial conversion of FBP to hamamelose-2,5-bisphosphate (HBP) is a pivotal step. pnas.org Evidence suggests this conversion occurs within the chloroplasts and is linked to the Calvin cycle. pnas.org The enzyme responsible for this rearrangement is believed to be a specific aldolase (B8822740) or a related enzyme capable of forming the branched-chain structure of hamamelose from the linear FBP molecule.

Following the formation of HBP, sequential dephosphorylation occurs, catalyzed by phosphatases, to yield hamamelose monophosphate and then free hamamelose. pnas.org In some organisms, the catabolism of hamamelose involves a different set of enzymes. For example, in the bacterium Ochrobactrum anthropi, a D-hamamelose pathway has been identified which includes D-hamamelose dehydrogenase, D-hamamelono-lactonase, D-hamamelonate kinase, and D-hamamelonate-2′,5-bisphosphate dehydrogenase. researchgate.net While this pathway deals with the D-isomer and is catabolic, it highlights the types of enzymes that can act on hamamelose and its derivatives.

The table below summarizes the key proposed and identified enzymes in the biosynthesis of this compound and related pathways.

Enzyme/ActivitySubstrateProductPathway StepSource Organism (Evidence)
FBP Aldolase (putative)Fructose-1,6-bisphosphate (FBP)Hamamelose-2,5-bisphosphate (HBP)Isomerization/RearrangementPhaseolus vulgaris (French bean) pnas.org
Phosphatase(s)Hamamelose-2,5-bisphosphate (HBP)Hamamelose monophosphate (HMP)First DephosphorylationPhaseolus vulgaris (French bean) pnas.org
Phosphatase(s)Hamamelose monophosphate (HMP)This compoundSecond DephosphorylationPhaseolus vulgaris (French bean) pnas.org
D-hamamelose dehydrogenaseD-hamameloseD-hamamelono-lactoneCatabolism (D-isomer)Ochrobactrum anthropi researchgate.net
D-hamamelono-lactonaseD-hamamelono-lactoneD-hamamelonateCatabolism (D-isomer)Ochrobactrum anthropi researchgate.net

Transcriptomic and Proteomic Analysis of this compound Pathway Components

The integration of transcriptomic and proteomic analyses provides a powerful approach to understanding the functional architecture of metabolic pathways like this compound biosynthesis. nih.gov While specific large-scale transcriptomic or proteomic studies focused exclusively on this compound are not abundant, related studies offer insights. For instance, in transgenic potato plants with reduced expression of chloroplastic fructose-1,6-bisphosphate phosphatase (FBPase), a key enzyme in the Calvin cycle, there was a significant accumulation of FBP. pnas.org This change was accompanied by a dramatic increase in the levels of the downstream putative intermediates, hamamelose and 2-carboxyarabinitol (CA). pnas.orgresearchgate.net This demonstrates a clear molecular link between the abundance of the precursor FBP and the accumulation of hamamelose, which can be interrogated at the transcript and protein levels.

Generally, transcriptomic (RNA-Seq) and proteomic (e.g., mass spectrometry-based) analyses can identify differentially expressed genes (DEGs) and differentially abundant proteins (DAPs), respectively, under conditions that favor hamamelose accumulation. mdpi.comfrontiersin.org Such analyses would be expected to show upregulation of genes and proteins corresponding to the hamamelose biosynthetic enzymes when the pathway is active. However, it is important to note that the correlation between mRNA and protein levels can be poor, suggesting that post-transcriptional, translational, and post-translational regulatory mechanisms are also highly significant. nih.govfrontiersin.org

In broader studies of plant stress responses or developmental changes where branched-chain sugars might play a role, the genes and proteins of the this compound pathway could be identified as part of larger co-regulated networks. For example, analyses of plant responses to heat stress have identified significant changes in carbohydrate and energy metabolism pathways, which could encompass the hamamelose pathway. frontiersin.org A combined analysis approach allows for the identification of key pathway components and provides a more complete understanding of the functional genomics of this compound synthesis. mdpi.com

Regulatory Elements Governing this compound Biosynthetic Gene Expression

Cis-regulatory elements are specific DNA sequences, such as promoters, enhancers, and silencers, that are located near the genes they regulate. researchgate.netnih.gov Promoters are the sites where RNA polymerase and associated transcription factors assemble to initiate transcription. researchgate.net The promoters of genes encoding this compound biosynthetic enzymes would be expected to contain binding sites for transcription factors that respond to developmental cues or environmental signals like light and carbon availability. For example, light-regulated gene expression is common for chloroplast-localized proteins and enzymes of the Calvin cycle, the source of the precursor FBP. conicet.gov.ar

Trans-acting factors are proteins, typically transcription factors, that bind to these cis-regulatory elements to activate or repress gene expression. frontiersin.org While specific transcription factors that directly regulate the this compound pathway have not been identified, global regulators of carbon and nitrogen metabolism, or those responsive to stress, could play a role. mdpi.com For example, the accumulation of hamamelose and its derivatives is influenced by light conditions, suggesting the involvement of light-responsive regulatory pathways. pnas.org The regulation of FBPase, the enzyme controlling the precursor pool, is a known point of control that indirectly affects hamamelose levels. pnas.orgresearchgate.net Unraveling the specific enhancers, promoters, and transcription factors will require targeted studies, such as promoter-reporter assays and yeast one-hybrid screens, focused on the identified biosynthetic genes.

Subcellular Compartmentalization of this compound Biosynthesis

Chloroplast Localization of this compound Intermediates and Enzymes

Evidence strongly indicates that the biosynthesis of this compound is compartmentalized within the chloroplasts. pnas.org This organelle is the site of photosynthesis and the Calvin-Benson-Bassham cycle, which produces the precursor molecule, fructose-1,6-bisphosphate (FBP). oup.compageplace.de

Studies involving isolated spinach chloroplasts demonstrated their ability to convert FBP into hamamelose-2,5-bisphosphate (HBP), confirming that at least the initial step of the pathway occurs within this organelle. pnas.org Furthermore, radiolabeling experiments with ¹⁴CO₂ in whole leaves have shown a rapid incorporation of the label into HBP, consistent with its synthesis being in close proximity to the Calvin cycle. pnas.org The subsequent intermediates, hamamelose monophosphate (HMP) and free hamamelose, also appear within the chloroplast. pnas.org

The localization of enzymes to specific subcellular compartments is crucial for metabolic efficiency and regulation. nih.gov Enzymes destined for the chloroplast are typically synthesized in the cytosol as precursor proteins containing an N-terminal chloroplast transit peptide, which directs their import into the organelle. nih.gov Proteomic analyses of chloroplasts from various plant species have identified numerous enzymes involved in carbohydrate metabolism, and it is highly probable that the enzymes for this compound synthesis are among them. conicet.gov.arnih.gov The localization of the entire pathway, from precursor to final product, within the chloroplast stroma prevents the uncontrolled diffusion of intermediates and allows for efficient metabolic channeling. lancs.ac.ukresearchgate.net

Metabolic Fates and Biological Roles of L Hamamelose

L-Hamamelose as a Central Intermediate in Downstream Pathways

This compound serves as a key precursor in a specific metabolic pathway that leads to the formation of potent regulatory molecules within plant chloroplasts. This pathway is intrinsically linked to the central carbon metabolism of photosynthesis.

Conversion of this compound to Carboxy-D-arabinitol (CA)

The metabolic journey of this compound involves its conversion to 2-carboxy-D-arabinitol (CA). oup.comnih.gov Evidence from radiotracer studies has been instrumental in elucidating this pathway. When leaves are supplied with ¹⁴CO₂, the carbon label sequentially appears in fructose (B13574) 1,6-bisphosphate, then hamamelose bisphosphate, hamamelose monophosphate, free hamamelose, and finally CA. oup.com This demonstrates a clear biosynthetic route from intermediates of the Calvin cycle to CA, with hamamelose as a central intermediate. oup.compnas.org

Further experiments have shown that when ¹⁴C-labeled hamamelose is introduced into leaf discs of Phaseolus vulgaris (French bean), it is converted into both CA and its phosphorylated form, 2-carboxy-D-arabinitol 1-phosphate (CA1P), particularly in the dark. nih.gov Interestingly, in wheat leaves, hamamelose is converted to CA, but not further to CA1P. nih.gov This suggests species-specific regulation of the downstream steps. The conversion of hamamelose to CA can persist even when the subsequent phosphorylation to CA1P is inhibited, indicating that the formation of CA is a distinct step in the pathway. nih.govpnas.orgpnas.org

Phosphorylation of CA to Carboxy-D-arabinitol 1-Phosphate (CA1P)

The subsequent and crucial step in this metabolic sequence is the phosphorylation of CA to form 2-carboxy-D-arabinitol 1-phosphate (CA1P). oup.comnih.gov This reaction is particularly active during periods of low light or darkness. oup.comnih.gov In Phaseolus vulgaris, it has been observed that chloroplastic CA levels decrease significantly in the dark, coinciding with an increase in CA1P, suggesting a near-complete conversion. nih.gov The synthesis of CA1P from CA is an active process, as demonstrated by experiments where labeled CA supplied to leaves is almost exclusively converted to CA1P. researchgate.netoup.com This phosphorylation step is what transforms a relatively inert molecule into a potent inhibitor of a key photosynthetic enzyme. pnas.org

Functional Significance of this compound Derivatives in Plant Physiology

The metabolic products derived from this compound, particularly CA1P, have profound implications for plant physiology, primarily through their interaction with the primary enzyme of carbon fixation.

Role of CA1P in the Regulation of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (Rubisco) Activity

CA1P is a potent, naturally occurring inhibitor of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (Rubisco), the enzyme responsible for CO₂ assimilation in photosynthesis. pnas.orgoup.com It functions as a transition-state analogue, binding tightly to the carbamylated active site of Rubisco, thereby blocking its catalytic activity. pnas.orgpnas.org This inhibition is a key part of the diurnal regulation of photosynthesis. pnas.org During the night or periods of low light, CA1P accumulates and binds to Rubisco, effectively shutting down its activity when photosynthesis is not occurring. nih.govillinois.edu

When light intensity increases, two light-activated enzymes, Rubisco activase and CA1P-phosphatase, work in concert to reactivate Rubisco. oup.compnas.org Rubisco activase facilitates the release of CA1P from the enzyme's active site, and CA1P-phosphatase then dephosphorylates the free CA1P back to CA, which is non-inhibitory. oup.comnih.govillinois.edu This regulatory cycle ensures that Rubisco is active during the day and inactive at night, preventing wasteful reactions.

Impact of this compound-Derived Inhibitors on Photosynthetic Carbon Assimilation

The regulation of Rubisco by CA1P directly impacts the rate of photosynthetic carbon assimilation. By inhibiting Rubisco at night and during low light conditions, CA1P prevents the wasteful depletion of the substrate ribulose-1,5-bisphosphate (RuBP). oup.com The tight binding of CA1P essentially puts a brake on the Calvin cycle when energy from light is limited.

The importance of this regulation is highlighted in transgenic plants with altered levels of enzymes in the CA1P biosynthetic pathway. For instance, plants with reduced expression of chloroplastic fructose 1,6-bisphosphate phosphatase show increased levels of hamamelose, CA, and CA1P, which correlates with a decrease in Rubisco activity. pnas.org This demonstrates a direct link between the this compound metabolic pathway and the control of carbon fixation. The accumulation of these inhibitors can limit photosynthetic CO₂ assimilation, particularly under low light conditions. pnas.orgresearchgate.net

Proposed Protective Functions of this compound Metabolites for Rubisco Integrity

Beyond its role in diurnal regulation, it has been proposed that CA1P may also serve a protective function for Rubisco. pnas.orgoup.com The binding of CA1P to the active site of Rubisco induces a conformational change, resulting in a "closed" structure that is more resistant to proteolysis (degradation by proteases). oup.comillinois.edu

At night, when RuBP levels are low, Rubisco could be vulnerable to degradation. The tight binding of CA1P is thought to shield the enzyme from stromal proteases, thus preserving its integrity until it is needed again in the light. pnas.orgoup.com This protective role would prevent the costly turnover of this abundant and vital enzyme. In vitro studies have shown that Rubisco pre-incubated with CA1P is significantly less susceptible to degradation by various proteases. nih.gov This suggests that the synthesis of this compound and its subsequent conversion to CA1P is not just a regulatory mechanism but also a protective strategy for a key component of the photosynthetic machinery. illinois.edu

This compound Catabolism and Microbial Interactions

Anaerobic Dissimilation of D-Hamamelose by Microbial Species (e.g., Kluyvera citrophila)

Hamamelose, a branched-chain sugar present in many green land plants, was for a time considered not to be dissimilated by its producers or by soil microorganisms. researchgate.net However, research has identified certain microorganisms capable of its degradation. Strains of bacteria belonging to the Enterobacteriaceae, closely resembling Kluyvera citrophila, have been isolated from plant materials, such as the leaves of Primula clusiana Tausch, and have demonstrated the ability to grow on hamamelose. researchgate.netasm.org These specific strains differ from standard American Type Culture Collection (ATCC) strains of K. citrophila in this metabolic capability. researchgate.net

Under anaerobic conditions, the dissimilation of D-hamamelose by these bacteria leads to the formation of several volatile end-products. researchgate.net Isotope studies using 14C-labelled hamamelose have been instrumental in elucidating the catabolic route. researchgate.net The degradation pathway appears to be similar in some respects to glycolysis. researchgate.net

The proposed sequence for the anaerobic breakdown of hamamelose is as follows:

Phosphorylation: Hamamelose is first phosphorylated to form hamamelose 2¹-phosphate. researchgate.net

Rearrangement: The carbon skeleton is rearranged, converting hamamelose 2¹-phosphate into fructose 1-phosphate. This step represents a key difference from the standard glycolytic pathway. researchgate.net

Second Phosphorylation: Fructose 1-phosphate is then phosphorylated to yield fructose 1,6-bisphosphate. researchgate.net

Cleavage and Further Metabolism: Fructose 1,6-bisphosphate is subsequently metabolized to phosphoglycerate, which then enters later stages of fermentation to produce pyruvate. researchgate.net Pyruvate is finally converted into the observed end-products. researchgate.net

The primary end-products of this anaerobic fermentation are detailed in the table below.

End-ProductChemical Formula
LactateC₃H₆O₃
SuccinateC₄H₆O₄
FormateCH₂O₂
AcetateC₂H₄O₂
Ethanol (B145695)C₂H₅OH
Data derived from studies on the anaerobic dissimilation of D-hamamelose by Kluyvera citrophila. researchgate.net

Discovery of Novel D-Hamamelose Metabolic Pathways in Bacteria Involving RuBisCO-like Proteins

A novel metabolic pathway for D-hamamelose has been discovered in the bacterium Ochrobactrum anthropi ATCC 49188, which notably involves a Form IV Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)-like protein (RLP). researchgate.netresearchgate.net Unlike other forms of RuBisCO that are key catalysts in CO₂ fixation, RLPs were not previously known to possess carboxylase or oxygenase activities. researchgate.net

The RLP in this pathway, named HamA, functions as an oxygenase, representing the first known instance of an RLP catalyzing an O₂-dependent oxidative C-C bond cleavage. researchgate.net This discovery provides new insights into the functional diversity of RuBisCO-like proteins. researchgate.netnih.gov

This newly identified D-hamamelose pathway consists of five unique enzymatic steps: researchgate.net

D-hamamelose dehydrogenase: Oxidizes D-hamamelose.

D-hamamelono-lactonase: Hydrolyzes the resulting lactone.

D-hamamelonate kinase: Phosphorylates D-hamamelonate.

D-hamamelonate-2′,5-bisphosphate dehydrogenase (decarboxylating): A decarboxylating dehydrogenase reaction.

3-keto-D-ribitol-1,5-bisphosphate (KRBP) oxygenase (HamA): The RuBisCO-like protein cleaves KRBP into 3-D-phosphoglycerate and phosphoglycolate. researchgate.net

This pathway highlights a functional link between RuBisCO-like proteins and sugar metabolism, expanding the known roles of this protein superfamily. researchgate.netinnovativegenomics.organnualreviews.org

Ecological and Evolutionary Perspectives on this compound Presence

Distribution of this compound Across Plant Species

This compound is a branched-chain hexose (B10828440) that is considered to be widely distributed, if not ubiquitous, among higher plants. researchgate.netresearchgate.net Extensive surveys have been conducted to map its presence across the plant kingdom. One study checked approximately 550 species of vascular plants and a few mosses for hamamelose and its derivatives. uni-bayreuth.de The results indicated that hamamelose itself is found in most of the investigated species. uni-bayreuth.de Its widespread presence suggests a fundamental, though not entirely understood, role in plant biochemistry. researchgate.net While it is involved in the formation of hydrolyzable tannins and disaccharides in some species, a universal function has yet to be definitively established. researchgate.net Due to its common occurrence, the presence of hamamelose alone is not considered a useful character for chemotaxonomic classification. uni-bayreuth.de

The table below summarizes the occurrence of hamamelose in various plant divisions.

Plant DivisionPresence of Hamamelose
Bryophyta (Mosses)Detected in some species
Pteridophyta (Ferns)Generally present
Pinophyta (Conifers)Generally present
Magnoliophyta (Flowering Plants)Widely distributed
This table represents a generalized summary based on broad surveys of vascular plants. uni-bayreuth.de

Chemotaxonomic Implications of this compound and its Derivatives

While this compound itself is too widespread for chemotaxonomic purposes, its derivatives, such as the corresponding alcohol hamamelitol and the galactoside of hamamelitol known as clusianose (B1220307), have proven to be significant chemotaxonomic markers, particularly within the genus Primula. uni-bayreuth.deuni-bayreuth.deunipi.itchemrj.org

Studies have shown that the distribution of these derivatives varies significantly among different subgenera and sections of Primula. uni-bayreuth.de

Hamamelitol: This sugar alcohol could only be detected in the genus Primula, making it a more useful marker than hamamelose. uni-bayreuth.de Small amounts were found in the leaves of species within the subgenera Auganthus, Aleuritia, and Auricula. It was notably absent from the subgenera Primula and Sphondylia. uni-bayreuth.de

Clusianose: The presence of clusianose, along with large quantities of hamamelitol, is characteristic of four subsections within the section Auricula. However, these compounds are absent in the subsections Auricula and Erythrodrosum, suggesting a taxonomic separation is warranted. uni-bayreuth.de

Taxonomic Reconsiderations: The distribution of these compounds has led to suggestions for taxonomic revisions. For instance, Primula allionii, which lacks both clusianose and hamamelitol, may be taxonomically distinct from other species in the subsection Rhopsidium where these compounds are present. uni-bayreuth.de

The differential distribution of these hamamelose derivatives serves as a valuable tool for refining the classification of Primula species. oup.comamazonaws.com

CompoundTaxonomic Group (Primula)Chemotaxonomic Significance
Hamamelitol (small amounts)Subgenera Auganthus, Aleuritia, AuriculaMarker for these subgenera; absent in Primula and Sphondylia. uni-bayreuth.de
Hamamelitol (large amounts) & ClusianoseSection Auricula (specific subsections)Differentiates subsections within Section Auricula. uni-bayreuth.de
Hamamelitol & Clusianose (absent)Subsections Auricula, Erythrodrosum; Species P. allioniiSuggests taxonomic separation from related groups that produce these compounds. uni-bayreuth.de

Chemical and Chemoenzymatic Synthesis of L Hamamelose and Its Analogues for Research

Conventional Chemical Synthesis Methodologies for L-Hamamelose

The intricate structure of this compound has spurred the development of various conventional chemical synthesis strategies. These methods often involve multiple steps and focus on achieving high stereoselectivity to obtain the desired isomer.

Multi-Step Approaches from Readily Available Sugar Precursors

Another documented synthesis begins with D-arabinose, which is converted to D-hamamelose in several steps. nih.govmdpi.com Similarly, L-xylose serves as a starting material for the synthesis of related branched-chain sugars like aceric acid, demonstrating the versatility of common monosaccharides in generating structurally diverse carbohydrate derivatives. acs.org The synthesis of D,this compound has also been achieved from 2,2'-O-methylene-bis-D-glycerose through a sequence of aldol (B89426) condensation, mercaptolysis, and demercaptalation. cdnsciencepub.comcdnsciencepub.com These multi-step sequences, while often complex, provide reliable pathways to this compound and its stereoisomers. rsc.org

Stereoselective Syntheses of Branched-Chain Sugars, Including this compound

The creation of the characteristic branched-chain structure of this compound with the correct stereochemistry is a primary challenge. Stereoselective synthesis is therefore a key focus in this area. A notable strategy involves a stereoselective crossed aldol reaction, which is instrumental in establishing the correct configuration at the branching point. nih.gov A plausible mechanism for this reaction has been proposed, contributing to a deeper understanding of the factors governing its stereochemical outcome. nih.gov

Furthermore, the stereoselective addition of nucleophiles to sugar derivatives is a powerful tool. For example, the synthesis of the related branched-chain sugar aceric acid utilized the stereoselective addition of 2-trimethylsilyl thiazole (B1198619) to a pentofuran-3-ulose derivative. acs.org This highlights a general principle that can be applied to the synthesis of various branched-chain sugars. The control of stereochemistry is also crucial in intramolecular reactions, such as the highly stereoselective intramolecular aldol condensation used in the synthesis of D,this compound. cdnsciencepub.comsfu.ca These methods underscore the importance of precise stereocontrol in the synthesis of complex carbohydrates like this compound.

Biocatalytic Approaches for this compound and Derivative Synthesis

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis and modification of complex molecules like this compound. Enzymes, with their inherent high selectivity, offer significant advantages in the preparation of research tools and functional analogues.

Enzyme-Mediated Acylations of this compound for Research Tools

The regioselective acylation of polyhydroxylated molecules like sugars is a significant synthetic challenge. nih.govresearchgate.net Biocatalysts, particularly lipases, have proven to be highly effective in overcoming this hurdle. nih.govresearchgate.net Lipases can catalyze acylation reactions in organic solvents, demonstrating remarkable regioselectivity. nih.govmdpi.com

For example, the enzymatic acylation of D-hamamelose has been studied extensively to produce valuable derivatives like hamamelitannin (B191367). nih.govresearchgate.net In a pilot study, the enzymatic benzoylation of D-hamamelose using vinyl benzoate (B1203000) and Lipozyme TL IM as a biocatalyst in t-butyl methyl ether (t-BuMeO) primarily yielded benzoylated furanoses. nih.govmdpi.com The choice of the acyl donor and solvent significantly influences the reaction's efficiency and outcome. researchgate.netresearchgate.net For instance, enzymatic galloylation of a protected D-hamamelose derivative with vinyl gallate proceeded with higher yield and in a shorter time in t-BuMeO compared to t-butyl alcohol. nih.govresearchgate.net

AcceptorAcyl DonorBiocatalystSolventProduct(s)YieldReference
D-HamameloseVinyl benzoateLipozyme TL IMt-BuMeOBenzoylated furanoses89% (total) nih.gov
2,3-O-isopropylidene-α,β-D-hamamelofuranoseVinyl gallateLipozyme TL IMt-BuMeO5-O-galloylated product82% nih.govresearchgate.net
D-HamameloseVinyl gallate/triacetylgallateLipozyme TL IMt-BuMeO2′,5-diacylated hamamelofuranoses<20% nih.govresearchgate.net
D-HamameloseHydrophobized vinyl gallatesLipozyme TL IMt-BuMeO2′,5-diacylated hamamelofuranoses65–84% nih.govresearchgate.net
D-HamameloseVinyl 2,3,5-tri-O-benzyl gallateLipozyme TL IMt-BuMeO2′,5-diacylated hamamelofuranoside84% nih.govresearchgate.net

Regioselective Derivatization Strategies Utilizing Biocatalysts

The ability of enzymes to selectively modify one functional group in the presence of others is a cornerstone of biocatalytic derivatization. This regioselectivity is particularly valuable in carbohydrate chemistry, where multiple hydroxyl groups of similar reactivity are present. nih.gov

Lipases have been successfully employed for the regioselective acylation of this compound and its derivatives. beilstein-journals.orgnih.gov For instance, the enzymatic galloylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose with vinyl gallate catalyzed by Lipozyme TL IM resulted in the exclusive formation of the 5-O-galloylated product. nih.govresearchgate.net This high degree of regioselectivity simplifies the synthesis of complex molecules by avoiding the need for multiple protection and deprotection steps that are common in conventional chemical synthesis. mdpi.com The choice of the biocatalyst and the reaction conditions, including the solvent, are critical factors in controlling the regioselectivity of the enzymatic transformation. mdpi.com

Preparation of this compound Analogues and Conjugates for Functional Studies

The synthesis of analogues and conjugates of this compound is essential for elucidating its biological roles and for developing new therapeutic agents. ontosight.ai Biocatalysis offers a versatile platform for creating these modified structures.

The chemoenzymatic synthesis of hamamelitannin, a bioactive natural product, exemplifies this approach. nih.govmdpi.comresearchgate.net One effective method involves the chemical acylation of a protected D-hamamelose derivative followed by deprotection. nih.govmdpi.com An alternative, and often more efficient, route utilizes enzyme-catalyzed acylation. researchgate.net For example, the use of hydrophobized vinyl gallates in enzymatic reactions with D-hamamelose led to good yields of diacylated products. nih.govresearchgate.net Notably, the reaction with vinyl 2,3,5-tri-O-benzyl gallate produced a single diacylated product in high yield, which could then be debenzylated to afford hamamelitannin. nih.govresearchgate.net This two-step synthesis from hamamelose is preparatively straightforward and facilitates the production of hamamelitannin and its analogues on a larger scale for further study. nih.govresearchgate.net

Isotopic Labeling Strategies for this compound Tracers

Isotopic labeling is an indispensable technique in biochemical research, allowing scientists to trace the metabolic fate of molecules within complex biological systems. The use of isotopes like Carbon-14 (B1195169) (¹⁴C) provides a clear and quantifiable method to track the movement, conversion, and flux of compounds through metabolic pathways. headwaybio.comnih.gov For this compound, a branched-chain monosaccharide found in various plants, ¹⁴C labeling is a critical tool for elucidating its biosynthesis and its role as a precursor to other significant metabolites. oup.comosti.gov

Synthesis of Carbon-14 Labeled this compound and its Phosphates for Metabolic Flux Analysis

The synthesis of Carbon-14 labeled this compound and its phosphorylated derivatives is fundamental for conducting metabolic flux analysis (MFA). MFA quantitatively assesses the flow of metabolites through biochemical networks, and the use of ¹⁴C tracers enables precise tracking of the carbon backbone of this compound as it is metabolized. plos.orgmdpi.com These tracer studies have been particularly insightful in plant biochemistry, revealing the role of hamamelose in the synthesis of key regulatory compounds. osti.govpnas.org

Two primary methods have been documented for the synthesis of ¹⁴C-labeled this compound for research purposes.

One established method begins with ribulose 5-phosphate. oup.com This synthesis involves the reaction of the starting material with potassium cyanide labeled with Carbon-14 ([¹⁴C]KCN). oup.com This step forms cyanohydrins, which are then subjected to catalytic reduction. Following reduction, the resulting isomeric sugar phosphates are separated, and the desired hamamelose phosphate (B84403) is treated with a phosphatase to yield [1-¹⁴C]hamamelose. oup.com

Another documented synthesis produces uniformly labeled this compound ([U-¹⁴C]this compound) from uniformly labeled D-fructose ([U-¹⁴C]D-fructose). pnas.org This approach is valuable for tracking the entire carbon skeleton of the molecule in metabolic studies. pnas.org The resulting labeled hamamelose has been used in leaf-feeding experiments to investigate its conversion into downstream products. pnas.orgpnas.org

Below is a summary of these synthetic approaches.

Synthesis RouteStarting Material¹⁴C SourceKey StepsFinal Labeled Product
Position-Specific LabelingRibulose 5-phosphatePotassium Cyanide ([¹⁴C]KCN)1. Reaction with [¹⁴C]KCN to form cyanohydrins 2. Catalytic reduction 3. Separation of isomers 4. Hydrolysis with phosphatase[1-¹⁴C]this compound
Uniform LabelingD-fructose[U-¹⁴C]D-fructoseSynthesis as described by Andralojc et al., 2002[U-¹⁴C]this compound

Detailed Research Findings

The application of ¹⁴C-labeled this compound has been crucial in understanding the biosynthesis of 2-carboxy-D-arabinitol 1-phosphate (CA1P), a nocturnal inhibitor of the photosynthetic enzyme RuBisCO. osti.govresearchgate.net Tracer experiments in French bean (Phaseolus vulgaris) leaf discs showed that when supplied with labeled hamamelose, CA1P was a major metabolic product. researchgate.net

Further studies demonstrated the differential metabolism of hamamelose depending on light conditions. The conversion of ¹⁴C-labeled hamamelose into 2-carboxyarabinitol (CA) occurred in the light, while its conversion into both CA and CA1P was observed in the dark. osti.govpnas.org This provided strong evidence for the role of hamamelose as a direct precursor in this specific metabolic pathway. osti.gov

Metabolic flux analyses using ¹⁴CO₂ have also shed light on the kinetics of the pathway. In these experiments, ¹⁴C from CO₂ was rapidly incorporated into a series of intermediates. pnas.org The appearance of ¹⁴C in hamamelose occurred within 2.5 to 5 minutes of exposure to ¹⁴CO₂, indicating the proximity of its synthesis to the Calvin cycle and its competence as a precursor to CA and CA1P. pnas.orgpnas.org The subsequent increase in [¹⁴C]CA mirrored a decline in [¹⁴C]hamamelose, further solidifying the precursor-product relationship. pnas.org

The table below summarizes key findings from metabolic studies using ¹⁴C-labeled this compound.

Study SystemLabeled Compound UsedKey Research Finding
French Bean (Phaseolus vulgaris) Leaf Discs[¹⁴C]HamameloseHamamelose was identified as a close precursor of 2-carboxy-D-arabinitol-1-phosphate (CA1P), a major metabolic product. researchgate.net
Plant Leaf Experiments¹⁴C-Labeled HamameloseDemonstrated the conversion of hamamelose into carboxyarabinitol (CA) in the light, and into both CA and CA1P in the dark. osti.govpnas.org
Photosynthesis Tracer Studies (e.g., in French Bean)¹⁴CO₂ (leading to in-vivo labeled hamamelose)¹⁴C appeared in hamamelose within 2.5-5 minutes, confirming its rapid synthesis from photosynthetic products and its role as a precursor to CA. pnas.orgpnas.org

Advanced Analytical Methodologies for L Hamamelose Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are fundamental for the detailed structural analysis of L-hamamelose, providing insights into its atomic composition and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic molecules like this compound in solution and in the solid state. researchgate.netweebly.comnih.govresearchgate.net

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. nih.govresearchgate.net In solution, D-hamamelose, the enantiomer of this compound, exists as a mixture of two furanoses and two pyranoses. researchgate.net The chemical shifts and coupling constants in these spectra help to identify the different isomeric forms (α- and β-furanoses and pyranoses) and their relative proportions in solution. researchgate.net For example, studies on D-hamamelose have shown that the two hamamelopyranoses preferentially adopt a ¹C₄ conformation. researchgate.net

2D NMR: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between atoms. mdpi.comemerypharma.com COSY experiments reveal proton-proton couplings, helping to trace the carbon backbone of the sugar. emerypharma.com HSQC correlates directly bonded protons and carbons, aiding in the definitive assignment of signals in the ¹H and ¹³C spectra. mdpi.comemerypharma.com These techniques have been instrumental in determining the structure of hamamelitannin (B191367), a derivative of hamamelose. mdpi.com

CP/MAS NMR: Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is a solid-state NMR technique used to analyze the structure of crystalline or amorphous solids. nih.govrhhz.netbeilstein-journals.org A ¹³C CP/MAS NMR study of D-hamamelose revealed a complex pattern of resonances, indicating the presence of a mixture of all four cyclic forms (α- and β-furanoses and pyranoses) even in the solid state. researchgate.netnih.gov This demonstrates the utility of CP/MAS NMR in characterizing the conformational diversity of this compound in its solid form.

Table 1: Illustrative NMR Data for Hamamelose Derivatives

Technique Compound Key Findings
¹H, ¹³C, COSY, HSQC 2',5-di-O-galloyl-D-hamamelofuranose Structural determination of acylated hamamelose derivatives. mdpi.com
¹³C CP/MAS NMR D-Hamamelose Presence of a mixture of α/β-furanose and α/β-pyranose forms in the solid state. researchgate.netnih.gov

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. wikipedia.orgneu.edu.tr

LC-MS and GC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. wikipedia.orgwikipedia.orgnih.gov LC-MS is particularly useful for analyzing polar and thermally labile compounds like this compound and its derivatives directly from complex mixtures. wikipedia.org GC-MS, on the other hand, typically requires derivatization of polar analytes like sugars to increase their volatility for gas-phase analysis. chalmers.seresearch-solution.com

MS/MS (Tandem Mass Spectrometry): MS/MS involves multiple stages of mass analysis, where a specific ion (precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. unt.educhromatographyonline.com This technique provides detailed structural information by revealing the fragmentation patterns of the molecule. unt.edufrontiersin.org The fragmentation pathways can help to identify the different components of complex molecules, such as the sugar and acyl groups in hamamelitannin. researchgate.net

HRMS (High-Resolution Mass Spectrometry): High-Resolution Mass Spectrometry provides highly accurate mass measurements, often to four decimal places or better. measurlabs.comresearchgate.netinnovareacademics.in This precision allows for the determination of the elemental formula of a compound, which is a critical step in identifying unknown substances. measurlabs.comresearchgate.net HRMS is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. innovareacademics.in

Table 2: Application of Mass Spectrometry Techniques in Hamamelose-related Research

Technique Application Key Findings
LC-MS/MS Analysis of hamamelitannin Identification and quantification in witch hazel extracts. frontiersin.org
GC-MS Analysis of volatile compounds Characterization of volatile derivatives in complex samples. nih.gov
HRMS Structural elucidation Precise mass measurements for elemental composition determination. measurlabs.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation (1H, 13C, 2D NMR, CP MAS NMR)

Chromatographic Separation and Quantification of this compound and its Metabolites

Chromatographic techniques are essential for separating this compound and its metabolites from complex biological or chemical mixtures, allowing for their accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and polar compounds like this compound. chemicalbook.comfiltrox.comresearchgate.net Reversed-phase HPLC, often using a C18 column, is a common method for separating hamamelose and its derivatives. researchgate.net For instance, a reversed-phase HPLC method has been developed for the determination of hamamelitannin, where the compound is eluted using a gradient of acetonitrile (B52724) in water containing an ion-pairing agent like trifluoroacetic acid. researchgate.net The quantification is typically achieved by comparing the peak area of the analyte to that of a known standard. researchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chalmers.semdpi.com Since sugars like this compound are non-volatile, they must first be converted into volatile derivatives through a process called derivatization. research-solution.comresearchgate.netresearchgate.netjfda-online.com Common derivatization methods for sugars include silylation or acylation, which replace the polar hydroxyl groups with less polar, more volatile groups. research-solution.com Once derivatized, the this compound derivatives can be separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). nih.govchromatographyonline.com This approach is particularly useful for analyzing the sugar composition of complex samples.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the comprehensive profiling of this compound and its metabolites in complex matrices. wikipedia.orgnih.govnih.gov This technique combines the excellent separation capabilities of HPLC with the definitive identification and quantification power of MS/MS. nih.govmdpi.com LC-MS/MS has been successfully applied to identify and quantify hamamelitannin and other related compounds in plant extracts. frontiersin.orgresearchgate.net The high sensitivity of LC-MS/MS allows for the detection of trace amounts of analytes, making it an ideal tool for metabolic studies and the analysis of minor components in complex mixtures. nih.govnih.gov

Table 3: Chromatographic Methods for this compound and Derivatives

Method Derivatization Required Application
HPLC No Quantification of hamamelitannin in extracts. researchgate.net
GC Yes (e.g., silylation, acylation) Analysis of sugar composition as volatile derivatives. research-solution.com
LC-MS/MS No Comprehensive profiling and sensitive quantification of metabolites. frontiersin.orgresearchgate.net

Gas Chromatography (GC) for Volatile this compound Derivatives

Radiotracer and Stable Isotope Techniques for Metabolic Pathway Elucidation

Radiotracer and stable isotope labeling are powerful tools for unraveling the metabolic fate of this compound. By introducing labeled precursors into a biological system, scientists can track the incorporation of isotopes into this compound and its downstream metabolites, thereby illuminating the biosynthetic and catabolic pathways.

The use of carbon-14 (B1195169) (¹⁴C), a radioactive isotope of carbon, has been fundamental in elucidating the biosynthetic pathway of this compound. These studies typically involve feeding plants or cell cultures with ¹⁴C-labeled precursors and tracking the distribution of the radiolabel over time.

Key findings from ¹⁴C-labeling studies include:

Precursor Identification: Early research demonstrated the incorporation of ¹⁴C from specifically labeled glucose into hamamelose, suggesting that glucose is a primary precursor. pnas.org

Pathway Confirmation: Studies using ¹⁴CO₂ have shown the sequential labeling of intermediates in the proposed biosynthetic pathway, including fructose (B13574) 1,6-bisphosphate, hamamelose bisphosphate, and hamamelose monophosphate, ultimately leading to the formation of hamamelose. pnas.orgresearchgate.net This provides strong evidence for the de novo synthesis of this compound from intermediates of the Calvin cycle. pnas.orgresearchgate.net

Metabolic Fate: The conversion of ¹⁴C-labeled hamamelose into other compounds, such as 2-carboxyarabinitol (CA) and 2-carboxyarabinitol 1-phosphate (CA1P), has been observed in leaf discs of plants like Phaseolus vulgaris (French bean). pnas.orgresearchgate.net These experiments have helped to establish the metabolic relationship between hamamelose and these important regulatory molecules. pnas.orgresearchgate.net For instance, in darkened leaves, [¹⁴C]hamamelose was converted to both [¹⁴C]CA and [¹⁴C]CA1P. researchgate.net

Synthesis of Radiolabeled Standards: [1-¹⁴C]Hamamelose has been synthesized from ribulose 5-phosphate and potassium [¹⁴C]cyanide for use in these tracer studies. researchgate.netoup.com This allows for controlled experiments where a known amount of labeled hamamelose is introduced into the system. researchgate.netoup.com

A summary of key experiments using ¹⁴C-labeled compounds in this compound research is presented in the table below.

¹⁴C-Labeled PrecursorOrganism/SystemKey FindingReference
¹⁴CO₂French bean (Phaseolus vulgaris) leavesSequential labeling of FBP, HBP, HMP, hamamelose, and CA, confirming the biosynthetic pathway. pnas.orgresearchgate.net
[U-¹⁴C]D-fructose-Used for the chemical synthesis of [U-¹⁴C]hamamelose for subsequent tracer studies. pnas.org
[1-¹⁴C]HamamelosePhaseolus vulgaris leaf discsDemonstrated the conversion of hamamelose to 2-carboxyarabinitol (CA) and 2-carboxyarabinitol 1-phosphate (CA1P). researchgate.net
¹⁴C-labeled glucosePrimula clusiana leavesShowed incorporation of the radiolabel into hamamelose, indicating glucose as a precursor. pnas.org

While radiolabeling is excellent for pathway elucidation, stable isotope labeling (SIL) has become a cornerstone for quantitative metabolomics. frontiersin.org This technique utilizes non-radioactive isotopes, such as ¹³C or ¹⁵N, to label metabolites. frontiersin.orgsilantes.com The mass shift created by the incorporation of these heavier isotopes allows for their distinction from their unlabeled counterparts by high-resolution mass spectrometry (MS). frontiersin.orgsilantes.com

The application of SIL in this compound research offers several advantages:

Absolute Quantification: By using a known amount of a stable isotope-labeled this compound as an internal standard, the absolute concentration of the endogenous, unlabeled this compound in a sample can be accurately determined. silantes.com This method, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response.

Flux Analysis: SIL enables the measurement of metabolic fluxes, providing a dynamic view of the rates of synthesis and degradation of this compound and related metabolites. nih.gov This goes beyond the static concentration measurements provided by traditional metabolomics.

Metabolite Identification: The characteristic isotopic patterns generated by SIL can aid in the identification of unknown metabolites derived from this compound. silantes.comdoi.org

A common approach in plant metabolomics is to grow plants in an atmosphere with ¹³CO₂, leading to the uniform labeling of all carbon-containing metabolites, including this compound. frontiersin.org This allows for a global analysis of the metabolome and the tracing of carbon flow through various metabolic pathways.

Stable IsotopeLabeling StrategyAnalytical TechniqueApplication in this compound ResearchReference
¹³CGlobal labeling with ¹³CO₂LC-HRMSUntargeted profiling and flux analysis of the entire metabolome, including this compound. frontiersin.org
¹³CTracer-based labeling with ¹³C-glucoseLC-MS/MSTracing the incorporation of glucose carbons into the this compound backbone. silantes.com
¹⁵NLabeling with ¹⁵N-containing nutrientsGC-MS, LC-MSInvestigating the link between nitrogen metabolism and this compound biosynthesis. silantes.com

Application of 14C-Labeled Compounds in this compound Biosynthesis Studies

Emerging Analytical Approaches for this compound Discovery

The field of analytical chemistry is continually evolving, offering new and more powerful tools for the study of complex carbohydrates like this compound. These emerging techniques promise to enhance the sensitivity, specificity, and throughput of this compound analysis.

Some of the promising analytical approaches include:

Advanced Chromatographic Techniques: While high-performance liquid chromatography (HPLC) is a staple for carbohydrate analysis, newer techniques like ultra-high-performance liquid chromatography (UHPLC) offer higher resolution and faster analysis times. csic.esresearchgate.net Multidimensional chromatography, which couples two or more chromatographic separations, can resolve highly complex mixtures that are intractable by single-dimension techniques. iscientific.org

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide extremely high mass accuracy and resolution, enabling the confident identification of this compound and its isomers in complex biological extracts. csic.escreative-biolabs.com Coupling these instruments with techniques like tandem mass spectrometry (MS/MS) allows for detailed structural elucidation.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. This can be particularly useful for separating this compound from its isomers, which can be challenging with chromatography alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a new technique, advancements in NMR, such as higher field strengths and cryogenic probes, have significantly increased its sensitivity. csic.es NMR remains the gold standard for the unambiguous structural elucidation of novel carbohydrate structures, including derivatives of this compound. doi.org

Biosensors and Microfluidics: The development of novel biosensors and lab-on-a-chip devices could lead to rapid, point-of-use detection of this compound. nih.gov These technologies offer the potential for high-throughput screening and real-time monitoring of this compound metabolism.

The integration of these advanced analytical platforms with sophisticated data analysis and machine learning algorithms will undoubtedly accelerate the pace of discovery in this compound research, leading to a deeper understanding of its biological roles and potential applications. nih.gov

Future Directions and Unexplored Avenues in L Hamamelose Research

Uncharacterized Enzymes and Regulatory Networks in L-Hamamelose Biosynthesis

A significant gap in our understanding of plant biochemistry lies in the biosynthesis of this compound. In many higher plants, this compound is a key intermediate in the formation of 2-carboxyarabinitol 1-phosphate (CA1P), a potent inhibitor of the carbon-fixing enzyme RuBisCO. researchgate.netpnas.orgresearchgate.net Strong evidence, including radiotracer studies with ¹⁴CO₂, indicates that the biosynthetic pathway proceeds from the Calvin cycle intermediate fructose (B13574) 1,6-bisphosphate (FBP) to hamamelose bisphosphate, then to hamamelose monophosphate, and finally to hamamelose. pnas.orgoup.com This hamamelose is subsequently converted to 2-carboxyarabinitol (CA) and then phosphorylated to form the inhibitor CA1P. pnas.orgresearchgate.netoup.com

Despite the clear identification of these intermediates, a critical knowledge gap exists: none of the enzymes that catalyze these specific steps from FBP to CA1P have been fully characterized, nor have their corresponding genes been identified. researchgate.net The transformation of a straight-chain sugar phosphate (B84403) like FBP into a branched-chain sugar like hamamelose involves a complex intramolecular rearrangement, suggesting the involvement of unique and potentially novel enzyme chemistry. The enzymes responsible for the subsequent conversion to CA and CA1P also remain elusive. researchgate.net

Future research must prioritize the identification and characterization of these unknown enzymes. A promising approach involves the use of multi-omics strategies, integrating genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com By comparing plants that produce high and low levels of hamamelose and CA1P, researchers can identify candidate genes and proteins whose expression patterns correlate with the abundance of these metabolites. For instance, studies on transgenic plants with reduced levels of chloroplastic fructose 1,6-bisphosphate phosphatase showed dramatic increases in hamamelose and its derivatives, providing a valuable model system for such investigations. pnas.org

The recent discovery of a complete D-hamamelose metabolic pathway in the bacterium Ochrobactrum anthropi, which involves five previously unknown enzymes, underscores that novel pathways for branched-chain sugars are still being uncovered. researchgate.net This discovery provides a roadmap for how the corresponding this compound pathway might be elucidated in plants, opening the door to understanding its regulation and integration with central carbon metabolism.

Investigation of Novel Biological Functions of this compound and its Conjugates Beyond Rubisco Regulation

The primary and most studied biological role of this compound is its function as a precursor to the nocturnal RuBisCO inhibitor CA1P, thereby influencing photosynthetic efficiency. researchgate.netresearchgate.net However, focusing solely on this role may overlook other important biological activities of this compound and its naturally occurring conjugates.

Plants produce a wide array of secondary metabolites by attaching functional groups to sugar scaffolds. This compound, with its unique branched structure and multiple hydroxyl groups, is an ideal candidate for forming diverse conjugates with potentially novel functions. The most well-known conjugates are the gallotannins, such as hamamelitannin (B191367) (2′,5-di-O-galloyl-D-hamamelose), found abundantly in the bark of witch hazel (Hamamelis virginiana). mdpi.comresearchgate.netmdpi.com Research on these conjugates has revealed a spectrum of biological activities entirely separate from RuBisCO regulation.

For example, hamamelitannin and its analogues have demonstrated significant antioxidant properties. mdpi.com Furthermore, they exhibit antimicrobial activity and have been studied as potential agents to suppress staphylococcal infections by inhibiting virulence through quorum sensing mechanisms. mdpi.commdpi.com Other studies have highlighted the specific cytotoxic activity of hamamelitannin against colon cancer cells and its ability to protect against TNF-mediated cell death. researchgate.netnih.gov

These findings for a D-hamamelose conjugate strongly suggest that this compound and its own undiscovered conjugates could be a reservoir of bioactive compounds. Future research should focus on:

Identifying new this compound conjugates: Utilizing advanced mass spectrometry techniques to screen plant extracts for novel hamamelose-containing molecules.

Synthesizing this compound derivatives: Creating libraries of novel compounds based on the this compound scaffold for biological screening.

Investigating alternative roles: Exploring whether this compound itself plays a role in stress responses, signaling, or as a compatible solute under specific environmental conditions, independent of its conversion to CA1P.

Advanced Synthetic Biology Applications Utilizing this compound Pathways

Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. nih.govnih.govcdc.gov The biosynthetic pathway of this compound, once fully elucidated, represents a valuable toolkit for advanced synthetic biology applications.

The primary goal would be the heterologous production of this compound and its derivatives. By identifying the genes for the this compound pathway (as discussed in 7.1) and introducing them into a well-characterized microbial host like Escherichia coli or Saccharomyces cerevisiae, it may be possible to establish a fermentation-based production platform. scielo.org.mx This would provide a sustainable and scalable source of this compound, which is currently rare and expensive to produce chemically. researchgate.net

Advanced applications could include:

Production of Platform Chemicals: Engineered microorganisms could convert inexpensive starting materials like glucose into this compound, which could then serve as a valuable branched-chain building block for the chemical synthesis of other complex molecules.

Creation of Novel Bioactive Compounds: The this compound pathway could be combined with other biosynthetic pathways to create novel conjugates not found in nature. For example, by introducing the hamamelose pathway along with enzymes that attach specific functional groups (e.g., from the D-hamamelose pathway in Ochrobactrum anthropi), synthetic biologists could generate libraries of new compounds for drug discovery. researchgate.netnih.gov

Dynamic Pathway Engineering: The regulatory elements of the this compound pathway could be repurposed to create biosensors or dynamic control systems within engineered cells, allowing metabolic pathways to be self-regulated in response to specific internal or external signals. biotechmedjournal.com

The successful engineering of microorganisms for the production of biofuels and pharmaceuticals has demonstrated the power of this approach. nih.govbiotechmedjournal.com Applying these principles to the this compound pathway could unlock the production of high-value chemicals and materials.

Development of High-Throughput Methodologies for this compound Profiling in Diverse Biological Systems

To fully explore the biosynthesis and novel functions of this compound, robust and efficient analytical methods are required. The development of high-throughput methodologies for this compound profiling is crucial for screening large numbers of samples, whether from different plant species, mutant libraries, or engineered microbes.

High-throughput screening (HTS) uses automation, robotics, and sensitive detection methods to rapidly test thousands of samples. wikipedia.org For this compound, this could involve the development of enzyme-based assays. If an enzyme that specifically recognizes and modifies this compound can be identified (perhaps one of the uncharacterized biosynthetic enzymes), it could be used to create a screening assay where the reaction produces a colorimetric or fluorescent signal, allowing for rapid quantification in microplate format. crcm-marseille.fr

Beyond enzyme assays, advanced analytical chemistry techniques are central to metabolite profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying metabolites in complex mixtures. mdpi.com Advances in LC-MS technology, including faster chromatography and more sensitive mass spectrometers, are continually increasing its throughput. Coupling these systems with automated sample preparation can create a pipeline for the semi-high-throughput profiling of this compound and its conjugates in diverse biological systems.

Metabolomic Fingerprinting: Untargeted metabolomics approaches can provide a broad snapshot of all the small molecules in a sample. nih.gov By applying these methods to systems where this compound production is perturbed, researchers can identify it and other related metabolites, helping to piece together its metabolic network without a pre-existing hypothesis.

Developing these high-throughput methods will be essential for identifying the genes of the biosynthetic pathway, discovering new biological roles for this compound, and optimizing its production in engineered organisms.

Q & A

Q. What chromatographic techniques are optimal for isolating L-Hamamelose from natural sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction followed by column chromatography (e.g., silica gel or HPLC). For purity validation, combine High-Performance Liquid Chromatography (HPLC) with refractive index detection to confirm retention time consistency. Purity thresholds (>95%) should be established using calibration curves from synthetic standards. Cross-validate with mass spectrometry (MS) for molecular weight confirmation .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structural configuration?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for determining stereochemistry. Compare chemical shifts with databases (e.g., HMDB or PubChem) and validate via 2D-COSY for coupling patterns. Infrared (IR) spectroscopy can identify functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹), while MS confirms molecular ion peaks (e.g., ESI-MS for [M+H]+ ions). Use deuterated solvents to eliminate interference in NMR analysis .

Q. How can this compound’s metabolic pathways in plants be traced experimentally?

  • Methodological Answer : Employ isotopic labeling (e.g., 13C-glucose precursors) in hydroponic plant cultures. Extract metabolites at timed intervals and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify isotopic incorporation using software tools like XCMS or METLIN. Control for environmental variables (light, temperature) to ensure reproducibility .

Advanced Research Questions

Q. How to design a robust experiment to assess this compound’s role in plant stress response mechanisms?

  • Methodological Answer : Use a factorial design with abiotic stressors (e.g., drought, salinity) and transgenic plant models (e.g., this compound biosynthesis gene knockouts). Measure physiological markers (proline, malondialdehyde) and this compound levels via GC-MS. Apply ANOVA to compare treatment groups and control for confounding variables (soil pH, nutrient availability). Ensure sample size calculations align with power analysis (α=0.05, β=0.2) .

Q. How to resolve contradictions in reported NMR spectral data for this compound?

  • Methodological Answer : Contradictions may arise from solvent effects or impurities. Re-run spectra under standardized conditions (e.g., D2O, 25°C) and compare with synthetic this compound. Use heteronuclear single-quantum coherence (HSQC) to resolve overlapping signals. If discrepancies persist, validate via X-ray crystallography for absolute configuration. Document all parameters (field strength, pulse sequences) to enable cross-lab reproducibility .

Q. What strategies mitigate interference from co-eluting compounds during this compound quantification in complex matrices?

  • Methodological Answer : Optimize chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) with a mobile phase of acetonitrile/ammonium acetate. Apply post-column derivatization (e.g., with 1-phenyl-3-methyl-5-pyrazolone) to enhance UV detection specificity. Validate recovery rates via spike-and-recovery experiments in biological samples (e.g., plant sap) .

Q. How to analyze this compound’s thermodynamic stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For pH stability, incubate this compound in buffers (pH 2–9) and monitor degradation via HPLC-UV. Apply Arrhenius kinetics to extrapolate shelf-life under ambient conditions. Report degradation products using LC-QTOF-MS .

Data Interpretation & Comparative Analysis

Q. How to reconcile conflicting bioactivity data for this compound in antimicrobial assays?

  • Methodological Answer : Differences may stem from assay protocols (e.g., broth microdilution vs. disk diffusion). Standardize inoculum size (e.g., 0.5 McFarland) and use reference strains (ATCC controls). Perform dose-response curves (IC50 calculations) and validate with checkerboard assays for synergy/antagonism. Report minimum inhibitory concentrations (MICs) with 95% confidence intervals .

Q. What statistical approaches are suitable for comparing this compound’s efficacy with structurally analogous sugars?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) to cluster bioactivity data from analogs like D-Hamamelose or trehalose. Apply non-parametric tests (Mann-Whitney U) if data are non-normal. Include effect size metrics (Cohen’s d) to quantify practical significance. Transparently report outliers and exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.